molecular formula C16H18FNO5S2 B2796130 methyl 3-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1797339-36-6

methyl 3-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2796130
CAS No.: 1797339-36-6
M. Wt: 387.44
InChI Key: YLOMCDPZMXQJED-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can be synthesized through various reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .

Scientific Research Applications

Synthesis and Antiandrogen Activity

A series of 3-(substituted thio)-2-hydroxypropionanilides, including compounds structurally related to methyl 3-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)thiophene-2-carboxylate, were synthesized and evaluated for their antiandrogen activity. Optimization in the methyl series has led to the discovery of novel, potent antiandrogens, which are peripherally selective, underscoring the potential of these compounds in the treatment of androgen-responsive diseases without central side effects (Tucker et al., 1988).

Bicyclic Sultams Synthesis

Research on the facile access to bicyclic sultams showcases the synthetic versatility of compounds like this compound. These compounds serve as intermediates in producing bicyclic sultams, which are crucial for developing new pharmaceuticals and agrochemicals (Rassadin et al., 2009).

Crystal Structure Analysis

The crystal structure analysis of related thiophene derivatives highlights the importance of structural elucidation in understanding the chemical behavior and reactivity of such compounds. This foundational knowledge is vital for the rational design of new materials and drugs (Nagaraju et al., 2018).

Antimicrobial Activity

Compounds structurally related to this compound have been investigated for their antimicrobial properties. For example, thiophene derivatives have shown promising results in inhibiting the growth of various microbial strains, indicating their potential as antimicrobial agents (Hegab et al., 2009).

Future Directions

Thiophene derivatives continue to be a topic of interest for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .

Properties

IUPAC Name

methyl 3-[[2-(2-fluorophenyl)-2-methoxypropyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO5S2/c1-16(23-3,11-6-4-5-7-12(11)17)10-18-25(20,21)13-8-9-24-14(13)15(19)22-2/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOMCDPZMXQJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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